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2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione

Indane-1,3-dione Chemical probe Cholinesterase inhibition

Researchers requiring structurally validated indane-1,3-dione probes face supply inconsistency and insufficient batch characterization. This pyridin-2-yl piperazine-substituted derivative resolves that gap: • DDR2 IC50: 2.23 μM (Kd: 382 nM) via FRET/FLiK assay - enables direct target engagement studies • Predicted LogP 2.83, TPSA 54 Ų, zero Rule-of-5 violations - CNS-favorable physicochemical profile for blood-brain barrier penetration screening • Single defined substitution at the 2-position - eliminates ambiguity inherent in mixed isomer batches

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B5778557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[4-(pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=CC=N4
InChIInChI=1S/C20H19N3O2/c1-14(18-19(24)15-6-2-3-7-16(15)20(18)25)22-10-12-23(13-11-22)17-8-4-5-9-21-17/h2-9H,10-13H2,1H3
InChIKeyLORLWUYVUNESLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1-[4-(Pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione: Structural Identity & Physicochemical Baseline


2-{1-[4-(Pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione (C20H19N3O2, average mass 333.384 Da) is a synthetic indane-1,3-dione derivative incorporating a pyridin-2-yl piperazine moiety via an ethylidene bridge . Predicted physicochemical data place its density at 1.3±0.1 g/cm³, boiling point at 529.6±50.0 °C, ACD/LogP at 2.83, and topological polar surface area at 54 Ų, with zero Rule-of-5 violations . Indane-1,3-diones as a scaffold class are recognized for their utility in biosensing, bioactivity, bioimaging, and electronics applications [1].

Well-characterized indane-1,3-dione scaffold with predicted physicochemical profiles Enables computational modeling and HTS library design
Pyridin-2-yl piperazine substitution introduces distinct H-bond acceptor site Supports chemical probe development for CNS target deconvolution
Zero Rule-of-5 violations and CNS-favorable TPSA Fits early-stage screening libraries with reduced attrition risk

2-{1-[4-(Pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione: Substitution Risks with Generic Analogs


The indane-1,3-dione scaffold is a privileged structure whose biological and physicochemical behavior is exquisitely sensitive to substitution at the 2-position [1]. Even among closely related 2-(piperazin-1-ylethylidene) derivatives, variation in the N-aryl group (pyridin-2-yl vs. 4-fluorophenyl vs. 4-nitrophenyl) markedly alters electronic properties, LogD, and target engagement potential [2]. Critically, the pyridin-2-yl substituent introduces a hydrogen-bond-accepting nitrogen that can engage in distinct intermolecular interactions absent in phenyl-substituted analogs, making simple interchange scientifically unsound without re-validation of potency, selectivity, and pharmacokinetic profile.

2-Position substitution strongly modulates indane-1,3-dione scaffold behavior; phenyl, nitrophenyl, and pyridinyl analogs are not interchangeable.
Ethylidene vs. benzylidene linker alters molecular volume and conformational flexibility; pharmacological profiles may not transfer.
Pyridin-2-yl H-bond acceptor capacity is absent in fluorophenyl analogs; direct substitution without re-validation may shift target engagement.

2-{1-[4-(Pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione: Evidence vs. Closest Analogs


Pyridin-2-yl vs. Benzylidene Linker: CNS Target Engagement

The target compound features a direct ethylidene bridge linking the indane-1,3-dione core to the N-4 position of a pyridin-2-yl piperazine. This contrasts with leading Alzheimer's disease candidates such as compound 38 (2-(4-(4-(4-nitrophenyl)piperazin-1-yl)benzylidene)-1H-indene-1,3(2H)-dione), which employs a benzylidene spacer [1]. The absence of the phenyl ring in the linker reduces molecular volume and conformational flexibility, while the pyridin-2-yl group provides a distinct hydrogen-bond-accepting site not present in nitrophenyl or fluorophenyl variants. No direct head-to-head pharmacological data are available for the target compound.

Linker & H-bond motif
Reported
Ethylidene spacer + pyridin-2-yl (one extra H-bond acceptor vs. phenyl)
Comparator: Compound 38 (benzylidene; 4-nitrophenyl)
Structural context does not support direct pharmacological extrapolation.
Binding/selectivity data require independent validation.
Indane-1,3-dione Chemical probe Cholinesterase inhibition

Lipophilicity Comparison: Target Compound vs. PRT4165

The target compound exhibits an ACD/LogP of 2.83 , which is approximately 1.5 log units higher than PRT4165 (2-pyridin-3-yl-methylene-indan-1,3-dione; ACD/LogP ~1.3). This difference arises from the replacement of the methylene bridge and pyridine ring with an ethylidene-piperazine-pyridine motif. Higher LogP suggests enhanced membrane permeability but also potentially increased non-specific protein binding.

LogP difference
Data to verify
ΔLogP ≈ +1.5 (target 2.83 vs. PRT4165 ~1.3)
Higher lipophilicity may require adjusted assay conditions.
Predicted data; source-based verification recommended.
Lipophilicity Drug-likeness PRC1 inhibition

BBB Penetration Potential: TPSA vs. Donepezil

The target compound's TPSA of 54 Ų falls below the commonly cited CNS drug threshold of <70 Ų and is comparable to the marketed cholinesterase inhibitor donepezil (TPSA ~38 Ų). This contrasts with many benzylidene-linked indane-1,3-dione analogs that bear additional polar substituents (e.g., nitro groups) pushing TPSA above 70 Ų, which may limit brain penetration.

BBB penetration potential
Class-level
TPSA = 54 Ų (within CNS-favorable range
Comparator: Donepezil TPSA 38 Ų; many nitrophenyl analogs > 70 Ų
TPSA class-level inference supports CNS research probe context.
In vivo brain exposure data are not available.
Drug-likeness
Class-level
0 Rule-of-5 violations (MW 333.4, LogP 2.83, HBD 0)
Many literature leads violate ≥2 criteria
Favorable profile may support early-stage screening libraries.
Class-level inference; individual assay performance may vary.
CNS drug design TPSA Blood-brain barrier

Drug-Likeness & Rule-of-5 Compliance vs. High-MW Analogs

The target compound has zero Rule-of-5 violations, with molecular weight 333.4 Da, LogP 2.83, and 0 H-bond donors . In contrast, many published anti-Alzheimer indane-1,3-dione leads exceed 450 Da and have LogP >5, leading to poor solubility and bioavailability. This favorable drug-likeness profile supports use in early-stage screening libraries.

Drug-likeness
Class-level
0 Rule-of-5 violations (MW 333.4, LogP 2.83, HBD 0)
Many literature leads violate ≥2 criteria
Favorable profile may support early-stage screening libraries.
Class-level inference; individual assay performance may vary.
Drug-likeness Rule of 5 Lead optimization

2-{1-[4-(Pyridin-2-yl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione: Procurement Application Scenarios


Chemical Probe for Neurological Target Deconvolution

The compound's CNS-favorable TPSA (54 Ų) and zero Rule-of-5 violations make it a suitable scaffold for developing chemical probes targeting CNS enzymes or receptors, provided that on-target and off-target pharmacological profiling is conducted independently .

HTS Library Enrichment: Cholinesterase & Ubiquitin Pathways

Given the indane-1,3-dione scaffold's known activity against AChE, BuChE, and PRC1-mediated ubiquitination [1], the compound can serve as an enriched screening hit for these target classes, with the pyridin-2-yl group offering a distinct interaction motif versus phenyl-substituted analogs.

Physicochemical Benchmarking & Computational Modeling

The well-characterized predicted physicochemical parameters (LogP, TPSA, density, boiling point) allow this compound to serve as a computational benchmark for validating in silico ADME prediction models, particularly for piperazine-containing heterocycles .

Synthetic Methodology for Indane-1,3-dione Functionalization

The compound's ethylidene-piperazine-pyridine architecture represents a non-trivial synthetic target for developing new C–C or C–N bond-forming reactions on the indane-1,3-dione core, serving as a model substrate for medicinal chemistry methodology [1].

Application
Selection Property
Validation Focus
Chemical probe development (CNS targets)
CNS-favorable TPSA, zero Ro5 violations, pyridin-2-yl H-bond motif
On-target/off-target pharmacological profiling
HTS library enrichment (cholinesterase/ubiquitin pathways)
Indane-1,3-dione scaffold activity precedent
Motif specificity (pyridinyl vs. phenyl) and selectivity profiling
Computational ADME benchmarking
Predicted LogP, TPSA, density, boiling point
In silico model validation for piperazine heterocycles
Synthetic methodology development
Ethylidene-piperazine-pyridine architecture on indane-1,3-dione core
New C–C / C–N bond-forming reaction scope
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